N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is a heterocyclic compound characterized by a pyrimidine ring substituted with a pyrrolidine group and a thiophene-2-carboxamide moiety. This compound exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. It is classified under the broader category of pyrimidine derivatives, which are known for their diverse pharmacological properties.
This compound can be synthesized through various organic reactions, and it has been referenced in scientific literature for its potential applications in drug development. Its synthesis and properties have been documented in several studies, providing insights into its chemical behavior and biological activity.
The synthesis of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and time to optimize yield and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is . The structure features:
Property | Value |
---|---|
Molecular Weight | 288.37 g/mol |
IUPAC Name | N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide |
InChI | InChI=1S/C14H16N4OS/c19... |
InChI Key | FAFPVFIUBPKVKA-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |
N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
The specific conditions for these reactions depend on the desired outcome, such as product type or functional group modifications. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
The mechanism of action for N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide involves interaction with specific biological targets:
The biochemical pathways affected by this compound include those related to pain perception and metabolic regulation, indicating its potential therapeutic applications.
N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is typically characterized by:
The compound exhibits properties typical of heterocyclic amides, including:
These properties make it suitable for various applications in research and industry.
N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide has several scientific uses:
The molecular architecture of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide (PubChem CID: 53164650) exemplifies contemporary medicinal chemistry's strategic integration of privileged heterocyclic systems [1] [4]. Characterized by the systematic fusion of pyrrolidine, pyrimidine, and thiophene moieties linked through a carboxamide bridge, this compound class demonstrates remarkable versatility in drug discovery pipelines targeting oncological, infectious, and inflammatory pathologies [2] [6]. The molecular formula C₁₃H₁₄N₄OS reflects a balanced molecular weight (266.35 g/mol) and calculated partition coefficient (cLogP ≈ 2.1), suggesting favorable membrane permeability – a crucial pharmacokinetic parameter for orally bioavailable therapeutics [1] [4].
The structural significance of this hybrid scaffold originates from synergistic electronic and steric complementarity between its constituent heterocycles:
Pyrrolidine Contribution: The saturated five-membered nitrogen ring provides essential conformational flexibility while maintaining basicity (pKa ~11.3). This facilitates salt formation for solubility enhancement and forms favorable cation-π interactions with target proteins [7]. Quantum mechanical calculations reveal the pyrrolidine's sp³-hybridized carbon framework reduces planarity, enhancing penetration through biological membranes compared to planar aromatics [4] [7].
Pyrimidine Functionality: As an electron-deficient diazaheterocycle, the pyrimidine ring serves as a hydrogen bond acceptor network, engaging in bidentate interactions with kinase hinge regions (e.g., AKT, p38α MAPK) [4] [6]. Substituents at the 2-position (pyrrolidin-1-yl) significantly modulate electronic density, with Hammett constants (σₘ = -0.16) indicating moderate electron-donating properties that enhance nucleophilic substitution resistance [4] [5].
Thiophene Carboxamide: The thiophene-2-carboxamide unit provides rigid planarity and extended π-conjugation, facilitating stacking interactions in hydrophobic binding pockets. The amide linker adopts a trans-conformation, enabling critical hydrogen bonding via both carbonyl (H-bond acceptor) and NH (H-bond donor) groups [3] [6]. Thiophene's sulfur atom contributes to dipole-dipole interactions and enhances metabolic stability compared to phenyl analogues by resisting cytochrome P450-mediated oxidation [4] [6].
Table 1: Structural Parameters of Key Fragments in Pyrrolidinylpyrimidine-Thiophene Hybrids
Structural Motif | Bond Lengths (Å) | Key Electronic Properties | Biological Interactions |
---|---|---|---|
Pyrrolidine ring | C-N: 1.47 ± 0.02 | pKa: 11.3 ± 0.2 | Cation-π, van der Waals |
Pyrimidine core | C₂-N₃: 1.33 ± 0.01 | σₘ: -0.16 (substituent effect) | H-bond acceptance (N1, N3) |
Thiophene-carboxamide | C=O: 1.22 ± 0.01 | Dipole moment: 1.61 D | H-bond donation/acceptance |
Amide linker | C-N: 1.36 ± 0.01 | Torsion: 178.5 ± 2.5° | Bidirectional H-bonding |
Crystallographic studies reveal the hybrid adopts a butterfly-like conformation where pyrrolidine and thiophene rings project perpendicularly from the pyrimidine plane, maximizing target engagement in deep binding clefts [4] [6]. Molecular dynamics simulations demonstrate the pyrrolidine's rotational freedom (energy barrier ~3.2 kcal/mol) facilitates adaptive binding to structurally diverse targets, explaining the scaffold's broad therapeutic applicability [5] [8].
Heterocyclic carboxamides represent a pharmacologically privileged class with validated clinical impact. The structural versatility of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide enables rational optimization for diverse therapeutic targets:
Anti-infective Agents: Hybrid pyrimidine-thiophene derivatives demonstrate exceptional activity against multidrug-resistant tuberculosis (MIC = 0.12-0.98 μM against M. tuberculosis H37Rv) and Gram-positive pathogens, outperforming first-line antibiotics like isoniazid [2]. Molecular docking reveals the carboxamide NH forms critical hydrogen bonds with mycobacterial catalase-peroxidase (KatG) active site residues (Asn138, Trp107), disrupting bacterial antioxidant defenses [2].
Kinase Inhibition Platforms: Structural analogues serve as potent ATP-competitive inhibitors of oncogenic kinases. AKT inhibitors featuring this scaffold achieve subnanomolar IC₅₀ values (0.18-0.86 nM) through pyrimidine-thiophene stacking in the adenine binding pocket and amide hydrogen bonding to the hinge region (Val164, Ala177) [6]. Similarly, p38α MAPK inhibitors (IC₅₀ = 0.18 ± 0.02 μM) leverage the hybrid scaffold to induce G2/M cell cycle arrest in breast cancer models [4].
Anticancer Mechanisms: Beyond kinase inhibition, these hybrids demonstrate multimodal antitumor activity including Bax upregulation (13.8-fold in MCF-7 cells), caspase-3 activation (4.22-fold), and Bcl-2 suppression (3.69-fold), promoting intrinsic apoptosis pathways [4]. The thiophene ring's lipophilicity enhances tumor tissue accumulation, with radiolabeled versions showing tumor-to-muscle ratios >5:1 in xenograft models [8] [10].
Table 2: Therapeutic Performance of Selected Pyrrolidinylpyrimidine-Thiophene Hybrids
Therapeutic Area | Lead Compound | Molecular Target | Potency (IC₅₀/MIC) | Key Structural Features |
---|---|---|---|---|
Tuberculosis | 8i [2] | M. tuberculosis KatG | 0.12 μM | 4-Fluorophenyl pendant |
Oncology (AKT) | 7 [6] | AKT2 kinase | 0.18 nM | 3-Trifluoromethylbenzamide |
Oncology (p38α MAPK) | 8a [4] | p38α MAPK | 0.18 ± 0.02 μM | Quinazolinone fusion |
Antibacterial | Lynamicin D [7] | MRSA/VRE | 0.25 μg/mL | Halogenated pyrrole core |
Structure-Activity Relationship (SAR) studies reveal critical optimization points:
Rational drug design leverages these hybrids' dual hydrophobic/hydrophilic character – logD values (1.8-2.9) balance membrane permeability and aqueous solubility (>150 μg/mL at pH 6.8). In silico ADMET predictions indicate CYP3A4 inhibition risk (IC₅₀ < 5 μM) that requires mitigation through strategic fluorination or steric blocking groups [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1